1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-

説明

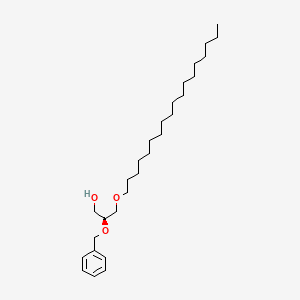

1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- is a chemical compound utilized in scientific research. It exhibits perplexing properties and varied applications, making it a valuable asset for studying diverse phenomena. The molecular formula of this compound is C28H50O3 .

Molecular Structure Analysis

The molecular structure of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- can be represented by the formula C28H50O3 . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- include its molecular formula C28H50O3 . Further details about its physical and chemical properties are not provided in the search results.科学的研究の応用

Synthetic Applications and Methodologies

Ammonolysis of Epoxides

Research into the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol led to the synthesis of 1-phenyl-1-amino-2,3-propanediol and its derivatives, showcasing a method for obtaining amino-alcohols, which are valuable in chemical synthesis and pharmaceutical applications (Suami, Tetsuo et al., 1956).

Enantioselective Synthesis

The use of Saccharomyces cerevisiae reductase demonstrated high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the importance of microbial reductases in achieving enantiopure compounds for pharmaceutical purposes (Y. Choi et al., 2010).

Enantioselective Resolutions and Catalysis

Lipase-Catalyzed Resolutions

Studies on the resolution of 1-phenoxy-, 1-phenylmethoxy-, and 1-(2-phenylethoxy)-2-propanol and their butanoates using lipase B from Candida antarctica show high enantiomer ratios, indicating the potential of enzymatic methods for obtaining enantiomerically pure compounds (B. H. Hoff et al., 1996).

特性

IUPAC Name |

(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIFKOIVNVRTPE-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468491 | |

| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |

CAS RN |

80707-93-3 | |

| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)